Etano-1,1-d2

Descripción general

Descripción

Ethanol-1,1-d2, commonly referred to as deuterated ethanol, is a form of ethanol where two of the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is often used in various scientific applications, including as a tracer in spectroscopic studies due to its altered physical properties compared to regular ethanol.

Synthesis Analysis

The synthesis of ethanol and its derivatives can be approached through various methods. One innovative strategy for the synthesis of ethanol derivatives is the photocatalytic conversion of ethanol to 1,1-diethoxyethane (DEE) using noble-metal-loaded TiO2 nanotubes and nanorods . Another method involves the reaction of dimethyl ether with CO2 and H2, using a Ru–Co bimetallic catalyst, which predominantly produces ethanol with high selectivity .

Molecular Structure Analysis

The molecular structure of ethanol and its complexes can be studied using spectroscopic methods. For instance, the structure of 2-naphthyl-1-ethanol and its complexes with methanol has been investigated using IR fluorescence dip spectroscopy and DFT calculations, revealing the existence of different conformers and hydrogen-bonded bridges .

Chemical Reactions Analysis

Ethanol can undergo various chemical reactions to form different products. For example, the photocatalytic synthesis of DEE from ethanol involves a tandem dehydrogenation-acetalization mechanism . Additionally, the conversion of ethanol into 1,3-butadiene has been studied using magnesia–silica catalysts doped with transition metals, which significantly increases the ethanol conversion rate and yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethanol and its derivatives can be influenced by the presence of different functional groups and the molecular structure. The X-ray crystal structures of certain ethanol derivatives, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, provide insights into the intermolecular interactions and the formation of hydrogen bonds . The photocatalytic properties of TiO2 in the synthesis of DEE from ethanol also highlight the role of surface hydroxyl groups in the reaction efficiency .

Aplicaciones Científicas De Investigación

Síntesis Química

El Etano-1,1-d2 se utiliza a menudo en la síntesis química . Sus propiedades únicas lo convierten en un componente valioso en la creación de varios compuestos. La presencia de átomos de deuterio permite el estudio de los mecanismos y vías de reacción en la química sintética .

Biotecnología

En el campo de la biotecnología, el this compound tiene una importancia significativa. Es uno de los productos más importantes del metabolismo primario . La biotecnología del etanol abarca los desarrollos más avanzados entre los métodos clásicos y las técnicas más poco convencionales .

Recurso Renovable

El this compound está ganando importancia como recurso renovable . Con el creciente enfoque en la sostenibilidad y la tecnología verde, el uso del etanol como recurso renovable se está explorando en varias aplicaciones .

Producción de Energía

El this compound también se está estudiando por su potencial en la producción de energía . Como biocombustible, podría proporcionar una alternativa sostenible y ecológica a los combustibles fósiles .

Procesos Catalíticos

Los recientes avances en tecnologías han puesto de manifiesto el papel del this compound en los procesos catalíticos . Se está utilizando en la hidrogenación de CO2 para formar productos de etanol a partir de gas de síntesis

Mecanismo De Acción

Target of Action

Ethanol-1,1-d2, also known as 1,1-dideuterioethanol, is a deuterated form of ethanol. Its primary targets are similar to those of ethanol, which include various neurotransmitter receptors in the central nervous system. These targets include GABA (gamma-aminobutyric acid) receptors , glutamate receptors , and dopamine receptors . The interaction with these receptors influences the release and reuptake of neurotransmitters, affecting neuronal communication and leading to the psychoactive effects associated with ethanol.

Mode of Action

Ethanol-1,1-d2 interacts with its targets in a similar manner to ethanol. It enhances the function of GABA receptors, leading to an inhibitory effect on neuronal activity. Conversely, it inhibits the function of glutamate receptors, reducing excitatory neurotransmission . Furthermore, ethanol influences dopamine signaling, contributing to the rewarding and addictive properties of alcohol .

Biochemical Pathways

The metabolism of Ethanol-1,1-d2 involves similar biochemical pathways as ethanol. The primary pathway is the alcohol dehydrogenase pathway located in the cytosol of cells, which converts ethanol to acetaldehyde. Another significant pathway is the microsomal ethanol-oxidizing system located in the endoplasmic reticulum, which also metabolizes ethanol. Additionally, the enzyme catalase , located in peroxisomes, can metabolize a small amount of ethanol .

Pharmacokinetics

The pharmacokinetics of Ethanol-1,1-d2 is expected to be similar to that of ethanol. Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is primarily metabolized in the liver, with a small amount excreted unchanged in the breath and urine . The rate of ethanol metabolism can be influenced by various factors, including genetic variations in the enzymes involved in its metabolism .

Result of Action

The molecular and cellular effects of Ethanol-1,1-d2 action are likely to be similar to those of ethanol. These effects include changes in neuronal activity due to altered neurotransmitter signaling, leading to the psychoactive effects associated with alcohol. Chronic use can lead to adaptations in the brain that contribute to tolerance, dependence, and the risk of withdrawal symptoms upon cessation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethanol-1,1-d2. These factors include the individual’s genetic background, age, and lifestyle factors such as diet and concurrent use of other substances . For example, genetic variations can influence the activity of the enzymes involved in ethanol metabolism, affecting the individual’s response to alcohol . Age and lifestyle factors can also influence the pharmacokinetics and pharmacodynamics of ethanol .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Ethanol-1,1-d2 are similar to those of regular ethanol, but with the presence of deuterium atoms instead of hydrogen at the first two positions. This substitution can influence the rate of biochemical reactions involving Ethanol-1,1-d2, due to the kinetic isotope effect .

Cellular Effects

The cellular effects of Ethanol-1,1-d2 are expected to be similar to those of ethanol. Ethanol is known to interact with several types of proteins and enzymes in the cell, including alcohol dehydrogenase, which metabolizes ethanol to acetaldehyde . Acetaldehyde is then further metabolized to acetate by aldehyde dehydrogenase .

Molecular Mechanism

The molecular mechanism of Ethanol-1,1-d2 involves its metabolism by alcohol dehydrogenase to produce acetaldehyde . This reaction is a key step in the metabolism of ethanol and is likely to be similarly important for Ethanol-1,1-d2. The presence of deuterium atoms may affect the rate of this reaction .

Temporal Effects in Laboratory Settings

It is known that ethanol’s effects can change over time, with acute exposure often leading to increased activity and chronic exposure potentially leading to tolerance or dependence .

Dosage Effects in Animal Models

The effects of Ethanol-1,1-d2 at different dosages in animal models have not been specifically studied. Studies on ethanol have shown that its effects can vary with dosage, with low doses often having stimulant effects and high doses having depressant effects .

Metabolic Pathways

Ethanol-1,1-d2 is likely to be involved in similar metabolic pathways as ethanol. The primary pathway for ethanol metabolism involves its conversion to acetaldehyde by alcohol dehydrogenase, followed by further metabolism to acetate by aldehyde dehydrogenase .

Transport and Distribution

Ethanol-1,1-d2, like ethanol, is a small, polar molecule that can easily cross cell membranes. It is expected to be distributed throughout the body, reaching all tissues and organs .

Subcellular Localization

Given its small size and polarity, it is likely to be found throughout the cell, including in the cytoplasm and potentially inside organelles .

Propiedades

IUPAC Name |

1,1-dideuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

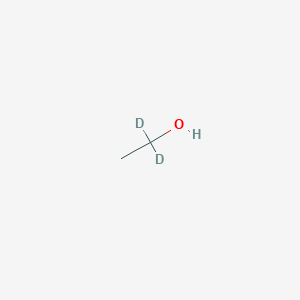

Isomeric SMILES |

[2H]C([2H])(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171808 | |

| Record name | Ethanol-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1859-09-2 | |

| Record name | Ethan-1,1-d2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1859-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol-1,1-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1859-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the low-temperature behavior of Ethanol-1,1-d2 within the clathrate of Dianin's compound?

A1: At temperatures below 25 K, Ethanol-1,1-d2 molecules become immobile within the cages formed by Dianin's compound []. This immobility allows researchers to determine the bond directions of the deuterium atoms using deuteron nuclear magnetic resonance (NMR) spectroscopy. This information is crucial for understanding the precise orientation of the ethanol molecules within the clathrate structure.

Q2: How does deuterium substitution in Ethanol-1,1-d2 help researchers study the dynamics of guest molecules within clathrates?

A2: Replacing the hydrogen atoms on the first carbon of ethanol with deuterium creates a useful probe for NMR studies. By analyzing the changes in the deuteron NMR spectra across a range of temperatures, researchers can track the motion of the ethanol molecules within the Dianin's compound cages []. This technique helps elucidate the complex dynamics of the guest molecules, including different types of motions and their associated energy barriers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.